1-(3-Chloro-2-fluorophenyl)-2,2-difluoroethanone
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Overview
Description
1-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of chloro, fluoro, and difluoro groups attached to an ethanone backbone
Preparation Methods
The synthesis of 1-(3-chloro-2-fluorophenyl)-2,2-difluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-fluorophenol, which is a commercially available compound.
Reaction Conditions: The phenol group is first protected, and then the compound undergoes a series of reactions including halogenation and fluorination to introduce the difluoroethanone moiety.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-fluorophenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-one can be compared with other similar compounds:
Properties
Molecular Formula |
C8H4ClF3O |
---|---|
Molecular Weight |
208.56 g/mol |
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4ClF3O/c9-5-3-1-2-4(6(5)10)7(13)8(11)12/h1-3,8H |
InChI Key |
BARDKPOMRVRUNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(=O)C(F)F |
Origin of Product |
United States |
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